
Di-L-arginine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-L-arginine maleate is a compound formed by the combination of two molecules of L-arginine and one molecule of maleic acid L-arginine is an amino acid that plays a crucial role in various physiological processes, including protein synthesis and the production of nitric oxide, a molecule that helps regulate blood flow and pressure Maleic acid is an organic compound that is often used in the production of polymers and as a precursor to various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-L-arginine maleate can be synthesized through a reaction between L-arginine and maleic acid. One common method involves dissolving L-arginine in water and then adding maleic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product can be isolated by crystallization or evaporation of the solvent.
Industrial Production Methods
In an industrial setting, this compound can be produced using a similar approach but on a larger scale. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Di-L-arginine maleate can undergo various chemical reactions, including:
Oxidation: The amino groups in L-arginine can be oxidized to form corresponding oxides.
Reduction: The carboxyl groups in maleic acid can be reduced to form corresponding alcohols.
Substitution: The amino groups in L-arginine can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of L-arginine.
Reduction: Reduced derivatives of maleic acid.
Substitution: Substituted derivatives of L-arginine.
Aplicaciones Científicas De Investigación
Di-L-arginine maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential benefits in cardiovascular health due to its ability to produce nitric oxide.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of di-L-arginine maleate primarily involves the release of L-arginine, which is then converted to nitric oxide by the enzyme nitric oxide synthase. Nitric oxide acts as a signaling molecule that helps regulate blood flow, blood pressure, and other physiological processes. The maleic acid component may also contribute to the compound’s overall effects by participating in various chemical reactions within the body.
Comparación Con Compuestos Similares
Similar Compounds
L-arginine hydrochloride: Another salt form of L-arginine with similar physiological effects.
L-arginine aspartate: A compound formed by the combination of L-arginine and aspartic acid, used for similar applications.
L-arginine alpha-ketoglutarate: A compound that combines L-arginine with alpha-ketoglutarate, often used in sports supplements.
Uniqueness
Di-L-arginine maleate is unique due to its combination of L-arginine and maleic acid, which may provide synergistic effects not seen with other L-arginine salts. The presence of maleic acid may enhance the compound’s stability and solubility, making it more suitable for certain applications.
Propiedades
Número CAS |
93778-37-1 |
|---|---|
Fórmula molecular |
C16H32N8O8 |
Peso molecular |
464.47 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/2C6H14N4O2.C4H4O4/c2*7-4(5(11)12)2-1-3-10-6(8)9;5-3(6)1-2-4(7)8/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H,(H,5,6)(H,7,8)/b;;2-1-/t2*4-;/m00./s1 |
Clave InChI |
PCRNGWYTXLMHMY-QNNLSDQCSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


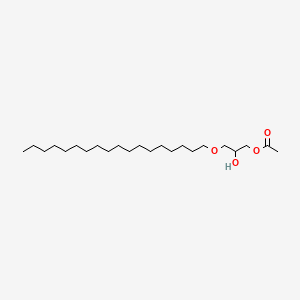
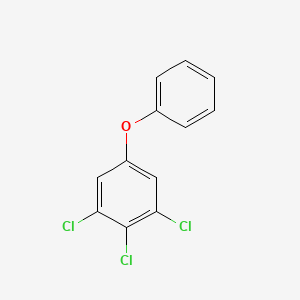
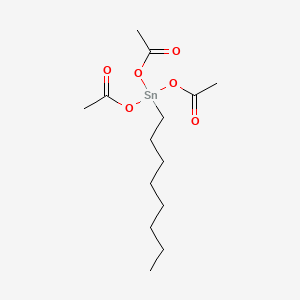

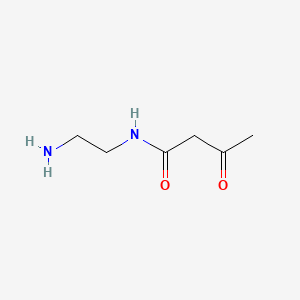

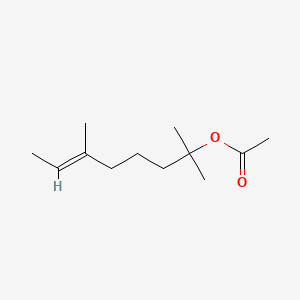
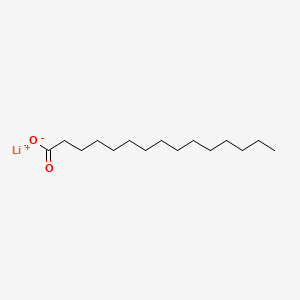
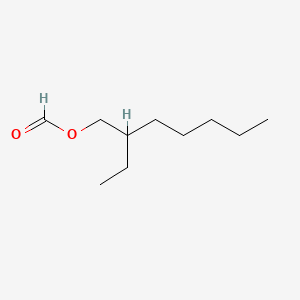
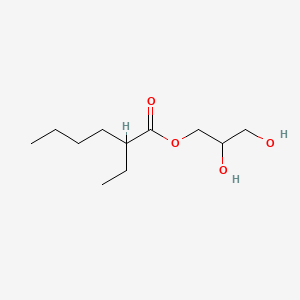

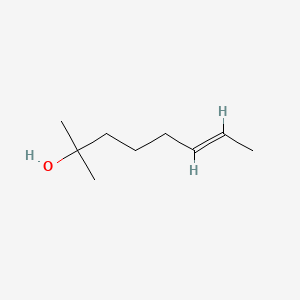
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)
![4-[Methyl(phenylsulfonyl)amino]butanoic acid](/img/structure/B12655581.png)
